Sant-1 -

Sant-1

Catalog Number: EVT-281643
CAS Number:
Molecular Formula: C23H27N5
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SANT-1 (N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine) [] is a small-molecule antagonist of the Smoothened (SMO) receptor [, , , , , , , , , , , , , , , , , , , , , , ], a key component of the Hedgehog (Hh) signaling pathway [, , , , , , , , , , , , , , , , , , , , , , ]. It is a synthetic compound [, ] widely employed in scientific research to investigate the roles of the Hh pathway in various biological processes, including development, cell growth, and disease. SANT-1 is classified as a small-molecule inhibitor [, , ] due to its ability to specifically target and block the activity of SMO.

Future Directions
  • Understanding Resistance Mechanisms: Further research is needed to understand the mechanisms underlying resistance to SMO inhibitors like SANT-1 in certain cancers and explore strategies to overcome this resistance [].
  • Investigating Non-Canonical Hh Signaling: The discovery of GSA-10, a Smo agonist that does not induce the same effects as SAG, suggests the existence of non-canonical Hh signaling pathways. Further investigation using tools like SANT-1 could unveil new therapeutic targets and approaches [].

Cyclopamine

    Compound Description: Cyclopamine is a naturally occurring steroidal alkaloid originally isolated from the plant Veratrum californicum. It is known to inhibit the Hedgehog (Hh) signaling pathway by antagonizing the Smoothened (SMO) receptor [, ].

    Compound Description: KAAD-Cyclopamine is a synthetic derivative of cyclopamine with improved solubility and potency. It is also an SMO antagonist, inhibiting Hh signaling [, ].

    Relevance: Like SANT-1, KAAD-Cyclopamine targets the SMO receptor and disrupts Hh signaling [, ]. Their structural similarities contribute to their shared mechanism of action.

Tomatidine

    Compound Description: Tomatidine is a steroidal alkaloid found in tomato plants. It is structurally similar to cyclopamine but does not significantly affect the Hh pathway [].

    Relevance: Tomatidine serves as a negative control in studies involving SANT-1 and cyclopamine derivatives because of its structural similarity but lack of Hh pathway inhibition [].

GANT-61

    Compound Description: GANT-61 is a synthetic small molecule that inhibits the Hh pathway, likely by targeting GLI transcription factors downstream of SMO [, ].

    Relevance: While both GANT-61 and SANT-1 inhibit the Hh pathway, they have different mechanisms of action. SANT-1 targets SMO directly, while GANT-61 is believed to act on GLI transcription factors [, ].

SAG-1.3

    Compound Description: SAG-1.3 (also known as Smoothened Agonist) is a chlorobenzothiophene derivative that acts as a potent and selective agonist of the SMO receptor, activating the Hh pathway [, ].

    Relevance: SAG-1.3 has an opposing effect to SANT-1, activating the Hh pathway while SANT-1 inhibits it [, ]. Researchers often use them together to study the effects of Hh pathway modulation.

SANT-2

    Compound Description: SANT-2 (N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-tris(ethyloxy)-benzamide) is a small-molecule antagonist of SMO, inhibiting Hh signaling [].

    Relevance: SANT-2 is structurally distinct from SANT-1 but exhibits a similar mechanism of action by binding to SMO and antagonizing Hh signaling [].

BODIPY-Cyclopamine

    Compound Description: BODIPY-Cyclopamine is a fluorescently labeled derivative of cyclopamine used in binding assays to study SMO interactions [, ].

    Relevance: Similar to SANT-1, BODIPY-Cyclopamine binds to SMO, but its fluorescent tag enables researchers to visualize and quantify ligand-receptor interactions [, ].

MRT-83

    Compound Description: MRT-83 is a small-molecule antagonist of SMO that inhibits the Hh pathway [].

    Relevance: MRT-83 shares a similar target and mechanism of action with SANT-1, blocking SMO activity [].

LDE225

    Compound Description: LDE225 (also known as Erismodegib or Sonidegib) is a clinically approved SMO antagonist used for the treatment of advanced basal cell carcinoma [, ].

    Relevance: LDE225, like SANT-1, targets SMO and inhibits the Hh pathway, demonstrating the therapeutic potential of this approach for Hh-driven cancers [, ].

M25

    Compound Description: M25 is a small-molecule SMO antagonist that inhibits Hh pathway activation [].

    Relevance: M25, along with SANT-1, belongs to the class of SMO antagonists that disrupt Hh signaling [].

GDC-0449

    Compound Description: GDC-0449 (also known as Vismodegib) is a clinically approved SMO antagonist used in the treatment of basal cell carcinoma and medulloblastoma [, , ].

    Relevance: GDC-0449 shares its therapeutic target with SANT-1, highlighting the importance of SMO inhibition in managing Hh-dependent cancers [, , ].

CUR61414

    Compound Description: CUR61414 is a small molecule that inhibits the Hh pathway by antagonizing SMO [].

    Relevance: CUR61414, similar to SANT-1, directly targets SMO, demonstrating the diverse range of chemical structures capable of inhibiting this receptor [].

GSA-10

    Compound Description: GSA-10 is a quinolinecarboxamide derivative that acts as a novel SMO agonist, promoting the differentiation of multipotent mesenchymal progenitor cells into osteoblasts [].

    Relevance: Unlike SANT-1, GSA-10 activates the Hh pathway, but it does so through a unique mechanism that does not rely on the classic BODIPY-cyclopamine binding site or induce SMO translocation to the primary cilium [].

LY2940680

    Compound Description: LY2940680 is a small molecule that acts as an antagonist of SMO, inhibiting Hh signaling. It preferentially binds to the extracellular loops of SMO (Site 1) [].

    Relevance: LY2940680 and SANT-1 both inhibit SMO, but they may have different binding preferences within the receptor [].

    Compound Description: MRT-92 is a potent acylguanidine-based SMO antagonist with sub-nanomolar activity. It inhibits Hh signaling by simultaneously binding to both the extracellular loop region (site 1) and the deep transmembrane cavity (site 2) of SMO [].

    Relevance: MRT-92 represents a third type of SMO antagonist that interacts with overlapping binding sites, compared to SANT-1, which primarily targets the deep transmembrane cavity (site 2) [].

Synthesis Analysis

The synthesis of SANT-1 has been documented in various studies, highlighting several methods to produce this compound efficiently. One notable approach involves the use of radiolabeling techniques which enhance the tracking of the compound in biological systems. A study by Zhang et al. describes an efficient synthesis route that includes key steps such as:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of intermediates that are crucial for constructing the final structure of SANT-1.
  2. Coupling Reactions: These intermediates undergo coupling reactions facilitated by various reagents to form the core structure.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 95% .
Molecular Structure Analysis

The molecular structure of SANT-1 features a complex arrangement that allows it to effectively bind to the Smoothened protein. The structure can be described as follows:

  • Core Structure: It consists of a bicyclic system linked to a series of nitrogen-containing groups, which contribute to its binding affinity.
  • Functional Groups: The presence of multiple nitrogen atoms in the structure enhances its solubility and cell permeability, which are essential for its function as an antagonist.
  • Visualization: The structural formula can be represented using SMILES notation: CC1=NN(C(C)=C1\C=N\N1CCN(CC2=CC=CC=C2)CC1)C1=CC=CC=C1 .

This intricate design not only facilitates interaction with Smoothened but also allows for selective inhibition of the Sonic Hedgehog pathway.

Chemical Reactions Analysis

SANT-1 primarily functions through its interaction with Smoothened, inhibiting its activity and thereby blocking downstream signaling events associated with the Sonic Hedgehog pathway. Key reactions involving SANT-1 include:

  • Inhibition Reaction: In vitro studies demonstrate that SANT-1 inhibits Smoothened activity with an IC50 value of approximately 20 nM in Shh-LIGHT2 cells and 30 nM in SmoA1-LIGHT2 cells .
  • Combination Treatments: Research indicates that when combined with other agents like SAHA (a histone deacetylase inhibitor), SANT-1 exhibits enhanced anti-tumor effects, suggesting cooperative mechanisms in disrupting tumor growth pathways .

These reactions underscore SANT-1's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism by which SANT-1 exerts its effects involves direct binding to the Smoothened protein, which is a critical component of the Sonic Hedgehog signaling pathway. Upon binding, SANT-1 prevents Smoothened from activating downstream signaling cascades that lead to cellular proliferation and differentiation. This action can be summarized as follows:

  1. Binding Affinity: SANT-1 binds to Smoothened with high affinity (K_D = 1.2 nM), effectively blocking its interaction with other signaling molecules.
  2. Signal Disruption: By inhibiting Smoothened, SANT-1 disrupts the pathway's activation, leading to reduced expression of target genes involved in cell growth and survival.
  3. Impact on Tumor Cells: This mechanism has been shown to inhibit tumor cell lines, including pancreatic cancer cells (Panc-1), where it demonstrated an IC50 value of 100 µM after prolonged incubation .

The detailed understanding of this mechanism positions SANT-1 as a promising candidate for further development in cancer therapies.

Physical and Chemical Properties Analysis

SANT-1 exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white solid.
  • Solubility: It is soluble in organic solvents such as ethanol (maximum concentration ~25 mM) and DMSO (maximum concentration ~50 mM) but has limited solubility in water.
  • Stability: The compound should be stored under inert gas conditions at low temperatures (around +4°C) to maintain stability and prevent degradation .

These properties are essential for laboratory handling and potential therapeutic formulation.

Applications

SANT-1 has significant implications in scientific research and potential clinical applications:

  • Cancer Research: Due to its ability to inhibit the Sonic Hedgehog pathway, SANT-1 is being investigated as a therapeutic agent for various cancers where this pathway is aberrantly activated.
  • Stem Cell Research: It has been utilized in protocols aimed at generating pancreatic beta cells from human pluripotent stem cells, showcasing its versatility beyond oncology .
  • Drug Development: As a high-affinity antagonist, it serves as a lead compound for developing more selective inhibitors targeting similar pathways.
Molecular Pharmacology of SANT-1

Mechanism of Smoothened (Smo) Receptor Antagonism

SANT-1 (N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine) is a potent, selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This pathway is constitutively activated in numerous cancers through mutations in pathway components, making Smo an attractive therapeutic target. SANT-1 exerts its antagonistic effect by binding to a deep transmembrane pocket within Smo's 7-transmembrane (7TM) domain. Structural studies reveal that SANT-1 occupies a binding site approximately 9 Å deeper within the helical bundle compared to other Smo ligands like LY2940680 [2]. This unique positioning allows SANT-1 to induce a conformational change that stabilizes Smo in an inactive state, preventing its translocation to the primary cilium—an obligatory step for pathway activation [8].

The binding site involves extensive interactions with residues from all transmembrane helices except helix IV, with particularly crucial contacts formed by extracellular loop 2 (ECL2). Tyrosine 394 (Y394ECL2) forms a hydrogen bond with the pyrazole ring of SANT-1, while histidine 470 (H4706.52) hydrogen-bonds with the piperazine nitrogen [2]. This intricate network of interactions explains SANT-1's exceptional specificity. Functionally, this binding prevents the activation of GLI transcription factors, effectively silencing downstream Hh signaling and inhibiting the proliferation of Hh-dependent cancers [4] [7].

Binding Kinetics and Affinity Profiling (Kd, IC50)

SANT-1 exhibits exceptional binding affinity for the human Smo receptor, with dissociation constants (Kd) in the sub-nanomolar range (0.1-1.4 nM). This high affinity translates to potent functional inhibition, as evidenced by IC50 values of 5-20 nM in cell-based assays measuring inhibition of Gli-dependent transcription [2] [9]. The binding kinetics reveal a slow dissociation rate (koff = 0.002 min⁻¹), contributing to its prolonged receptor occupancy and sustained pathway suppression [9].

Table 1: Comparative Binding and Functional Parameters of Smo Ligands

CompoundKd (nM)IC50 (nM)Binding Site DepthDissociation Rate (koff, min⁻¹)
SANT-10.1 - 1.45 - 20Deep (TM bundle)0.002
Cyclopamine10 - 50100 - 300Intermediate (ECL/ECD)0.05
Vismodegib2 - 510 - 30Intermediate (ECL/ECD)0.01
SAG (Agonist)1 - 3N/AShallow (ECD linker)0.1

Radioligand competition assays demonstrate SANT-1's ability to fully displace [³H]cyclopamine binding, confirming competitive antagonism at the cyclopamine site. However, in functional assays using [³H]SAG-1.3 (an agonist), SANT-1 exhibits incomplete displacement, suggesting complex allosteric interactions between binding pockets [9]. The functional potency of SANT-1 is further evidenced by its ability to inhibit Shh-induced Smo accumulation in the primary cilium at nanomolar concentrations (IC50 ≈ 1.1 nM) in high-content imaging assays [8].

Comparative Efficacy Against Oncogenic vs. Wild-Type Smo Isoforms

A critical pharmacological feature of SANT-1 is its retained efficacy against certain oncogenic Smo isoforms that confer resistance to first-generation Smo inhibitors. The most clinically relevant mutation is the D473H substitution (using Ballesteros-Weinstein nomenclature: D4736.55H), which resides in the transmembrane helix 6 (TM6). This mutation abolishes the activity of several Smo antagonists, including vismodegib (GDC-0449), by disrupting key ligand-receptor interactions [2] [4]. Structural analyses reveal that SANT-1's binding mode involves minimal direct contact with D473, relying instead on extensive hydrophobic interactions and hydrogen bonds with residues like H4706.52 and Y394ECL2 [2].

This distinct interaction profile enables SANT-1 to maintain nanomolar potency against the D473H mutant, while vismodegib loses >100-fold activity. Similarly, SANT-1 effectively inhibits the hyperactive SmoM2 mutant (W535L), a constitutively active variant found in medulloblastomas and basal cell carcinomas. In cellular assays, SANT-1 inhibits SmoM2-driven Gli-luciferase activity with an IC50 of ~3 nM, comparable to its activity against wild-type Smo [8]. This resilience stems from SANT-1's deep binding site, which remains structurally intact despite mutations affecting more superficial binding pockets.

Table 2: Efficacy of SANT-1 Against Clinically Relevant Smo Mutants

Smo IsoformClinical AssociationVismodegib SensitivitySANT-1 SensitivityMolecular Basis
Wild-TypeBaseline activityHigh (IC50 ~10 nM)High (IC50 ~5 nM)Standard binding interactions
D473H MutantAcquired drug resistanceLow (IC50 >1000 nM)High (IC50 ~20 nM)Minimal reliance on D473 interaction
SmoM2 (W535L)Sporadic medulloblastoma, BCCModerate (IC50 ~100 nM)High (IC50 ~3 nM)Deep binding site unaffected by mutation
D384N MutantExperimental resistance modelLowModeratePartial disruption of ECL2 interactions

Allosteric Modulation of Cyclopamine-Binding Domains

While SANT-1 competes with cyclopamine for Smo binding, detailed mechanistic studies reveal complex allosteric interactions between their respective binding sites. Radioligand binding experiments demonstrate that SANT-1 fully displaces [³H]cyclopamine, indicating competitive behavior. However, when [³H]SAG-1.3 (an agonist) is used, SANT-1 exhibits negative cooperativity, reducing agonist binding affinity without complete displacement [9]. This suggests SANT-1 binds to a topographically distinct but conformationally linked site, functioning as an allosteric modulator of the cyclopamine-binding domain.

Biophysical studies indicate that SANT-1 binding induces a conformational rearrangement in the transmembrane helices, particularly affecting TM5, TM6, and TM7. This rearrangement constricts the cyclopamine-binding pocket located closer to the extracellular surface, reducing its accessibility and affinity for ligands [2] [9]. This allosteric mechanism explains why SANT-1 inhibits both cyclopamine binding and cyclopamine's paradoxical agonist effects in non-canonical Hh signaling [4] [7].

The allosteric properties of SANT-1 are further evidenced by its differential effects on Smo trafficking. Unlike cyclopamine, which promotes Smo accumulation in the primary cilium while inhibiting signaling, SANT-1 prevents both Smo ciliary translocation and pathway activation [8]. This distinction highlights how allosteric modulation by SANT-1 comprehensively locks Smo in an inactive state, avoiding the partial agonism observed with some bicyclic antagonists.

Properties

Product Name

Sant-1

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine

Molecular Formula

C23H27N5

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+

InChI Key

FOORCIAZMIWALX-JJIBRWJFSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

SANT-1; SANT 1; SANT1.

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4

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